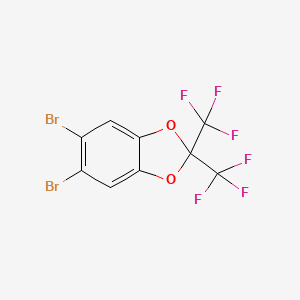
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole is a chemical compound with the molecular formula C₉H₂Br₂F₆O₂ and a molecular weight of 415.909 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a benzodioxole ring, making it a unique and interesting molecule for various scientific applications.
Analyse Des Réactions Chimiques
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole can be compared with other similar compounds, such as:
2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole: Lacks the bromine atoms, resulting in different reactivity and applications.
5,6-Dichloro-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole: Contains chlorine instead of bromine, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
920507-89-7 |
|---|---|
Formule moléculaire |
C9H2Br2F6O2 |
Poids moléculaire |
415.91 g/mol |
Nom IUPAC |
5,6-dibromo-2,2-bis(trifluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H2Br2F6O2/c10-3-1-5-6(2-4(3)11)19-7(18-5,8(12,13)14)9(15,16)17/h1-2H |
Clé InChI |
OQEVFNGBCJYNKB-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Br)OC(O2)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


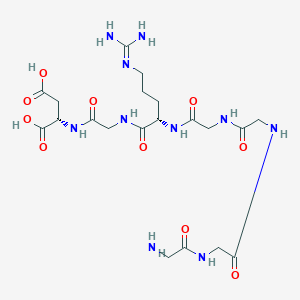
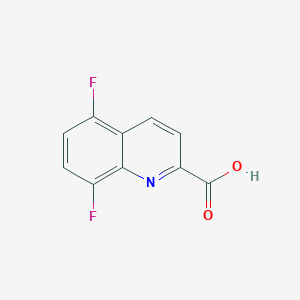

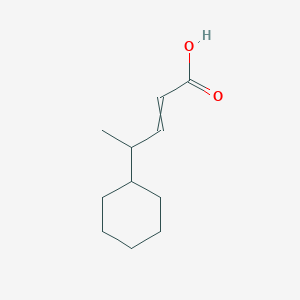
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)

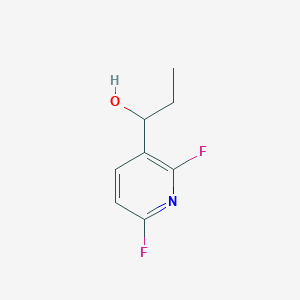
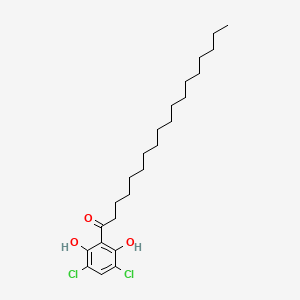
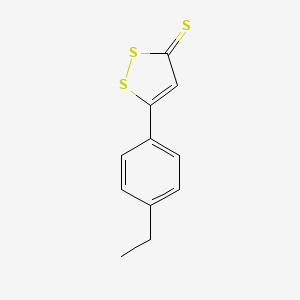
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate](/img/structure/B12619630.png)
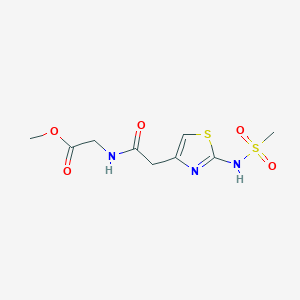
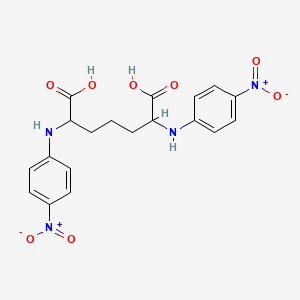
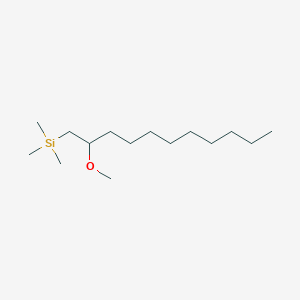
![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)
